



## SPP-86: A Potent and Selective Tool for Interrogating RET-Driven Cancers

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Compound of Interest		
Compound Name:	SPP-86	
Cat. No.:	B610952	Get Quote

**Application Notes and Protocols** 

Audience: Researchers, scientists, and drug development professionals.

### Introduction

The Rearranged during Transfection (RET) receptor tyrosine kinase is a critical driver in the pathogenesis of various human cancers, including non-small cell lung cancer, medullary and papillary thyroid carcinomas, and a subset of breast cancers.[1][2] Aberrant RET activation, through mutations or chromosomal rearrangements, leads to the constitutive activation of downstream signaling pathways, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT cascades, promoting cell proliferation, survival, and migration.[1][2] **SPP-86** is a potent, cell-permeable inhibitor of RET tyrosine kinase, offering a selective tool for the investigation of RET's role in cancer biology and for the preclinical assessment of RET-targeted therapies.[3][4]

## **Physicochemical Properties of SPP-86**

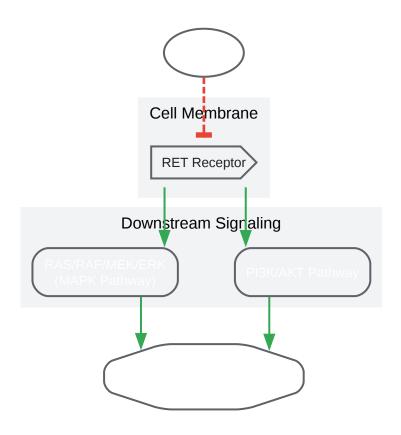
For effective experimental design, it is crucial to understand the physical and chemical characteristics of **SPP-86**.



Property	Value	Reference
Molecular Weight	277.32 g/mol	INVALID-LINK
Formula	C16H15N5	INVALID-LINK
CAS Number	1357349-91-7	INVALID-LINK
Solubility	Soluble to 100 mM in DMSO and to 20 mM in ethanol	INVALID-LINK
Storage	Store at +4°C. Stock solutions in DMSO can be stored at 4°C.	INVALID-LINK,[5]

## **Mechanism of Action**

**SPP-86** exerts its effects by selectively inhibiting the kinase activity of the RET protein. This inhibition prevents the autophosphorylation of RET and the subsequent activation of downstream signaling pathways.



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#### Mechanism of Action of SPP-86

# Quantitative Data In Vitro Kinase Inhibitory Activity

**SPP-86** is a highly potent inhibitor of RET kinase. Its selectivity has been assessed against a panel of other kinases.

Kinase	IC50 (nM)	Reference
RET	8	INVALID-LINK
EphA1	<400	[5]
FGFR1	<400	[5]
FGFR2	<400	[5]
Flt4	<400	[5]
Lck	<400	[5]
Yes	<400	[5]

## **Cellular Activity of SPP-86**

The anti-proliferative effects of **SPP-86** have been evaluated in various cancer cell lines. The IC<sub>50</sub> values demonstrate its selectivity for RET-driven cancer cells.



Cell Line	Cancer Type	Key Mutation(s)	SPP-86 IC50 (μΜ)	Reference
TPC1	Papillary Thyroid Carcinoma	RET/PTC1 rearrangement	~0.1-1	[5]
8505C	Anaplastic Thyroid Carcinoma	BRAFV600E	>10	[5]
C643	Anaplastic Thyroid Carcinoma	RASG13R	>10	[5]
MCF7	Breast Cancer	ERα positive	Proliferation inhibited at 1-10 μΜ	[5]
A375	Melanoma	BRAFV600E	12.18 ± 2.69 (24h), 8.05 ± 2.62 (48h)	[3]
A2058	Melanoma	BRAFV600E	17.78 ± 1.75 (24h), 12.58 ± 1.84 (48h)	[3]

# Experimental Protocols Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the IC<sub>50</sub> of **SPP-86** in cancer cell lines.

#### Materials:

- Cancer cell lines (e.g., TPC1, 8505C)
- Complete growth medium (e.g., RPMI-1640 with 10% FBS)
- SPP-86 stock solution (10 mM in DMSO)



- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- Multichannel pipette
- Plate reader

#### Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100  $\mu$ L of complete growth medium.
- Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- Prepare serial dilutions of **SPP-86** in complete growth medium. A typical concentration range would be from 0.01  $\mu$ M to 100  $\mu$ M. Include a vehicle control (DMSO) at the same final concentration as the highest **SPP-86** concentration.
- Remove the medium from the wells and add 100 µL of the prepared SPP-86 dilutions or vehicle control.
- Incubate the cells for 72 hours at 37°C.
- Add 10 μL of MTT solution to each well and incubate for 4 hours at 37°C.
- Carefully remove the medium and add 100  $\mu L$  of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a plate reader.
- Calculate the percentage of cell viability relative to the vehicle control and plot a doseresponse curve to determine the IC<sub>50</sub> value.

## **Protocol 2: Western Blot Analysis of RET Signaling**



This protocol is for assessing the effect of **SPP-86** on the phosphorylation of RET and its downstream targets, ERK and AKT.

#### Materials:

- Cancer cell lines (e.g., TPC1)
- SPP-86
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels
- Transfer buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-phospho-RET (Tyr1062), anti-total RET, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-phospho-Akt (Ser473), anti-total Akt)
- HRP-conjugated secondary antibodies
- · Chemiluminescent substrate
- Imaging system

#### Procedure:

- Seed cells in 6-well plates and grow to 70-80% confluency.
- Treat the cells with various concentrations of **SPP-86** (e.g., 0.1, 1, 10  $\mu$ M) or vehicle control for a specified time (e.g., 2 hours).
- Wash the cells with ice-cold PBS and lyse them with lysis buffer.



- Determine the protein concentration of the lysates using a BCA assay.
- Denature the protein samples by boiling in Laemmli buffer.
- Load equal amounts of protein (20-30  $\mu g$ ) onto an SDS-PAGE gel and perform electrophoresis.
- Transfer the proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- · Wash the membrane again with TBST.
- Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

## **Protocol 3: Investigating RET-FAK Crosstalk**

**SPP-86** can be used in combination with a FAK inhibitor (e.g., PF-573228) to study the interplay between these two kinases.[1]

#### Procedure:

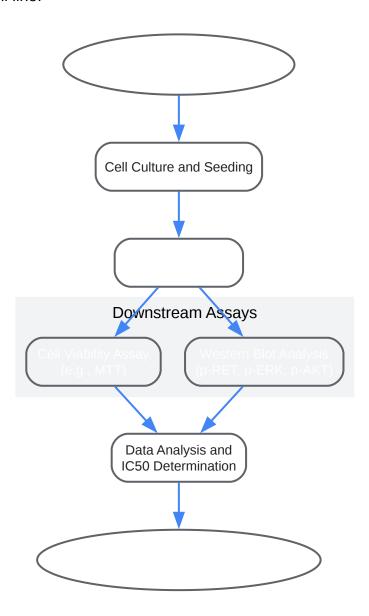
- Follow the procedures for cell viability or western blot assays as described above.
- Include experimental groups with SPP-86 alone, the FAK inhibitor alone, and a combination
  of both.
- For the combination treatment, cells are co-exposed to both inhibitors at specified concentrations. A study has shown effective inhibition of RET phosphorylation in TPC1 cells with co-exposure to 1 μM SPP-86 and 2.5 μM PF-573228 for 90 minutes.[1]



• Analyze the effects on cell viability and the phosphorylation status of RET, FAK, and their downstream targets to understand the nature of the interaction (e.g., synergistic, additive).

## **Experimental Workflow**

The following diagram illustrates a typical workflow for studying the effects of **SPP-86** on a RET-driven cancer cell line.



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